Methyl 4,5-diaminonicotinate
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Overview
Description
Methyl 4,5-diaminonicotinate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of nicotinic acid and contains two amino groups at the 4 and 5 positions of the pyridine ring, as well as a methyl ester group at the carboxyl position . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 4,5-diaminonicotinate typically involves the reaction of 4,5-diaminonicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4,5-diaminonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4,5-diaminonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Researchers use it to study enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,5-diaminonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4,5-diaminonicotinate can be compared with other similar compounds, such as:
Methyl 5,6-diaminonicotinate: Similar structure but with amino groups at the 5 and 6 positions.
Nicotinic acid derivatives: Compounds like nicotinamide and niacin, which have different functional groups but share the pyridine ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 4,5-diaminopyridine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,8H2,1H3,(H2,9,10) |
InChI Key |
UIEBQMMPGYLOJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1N)N |
Origin of Product |
United States |
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